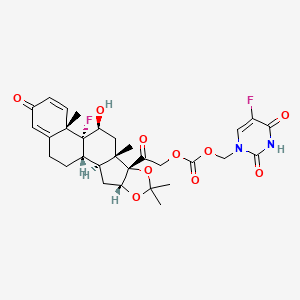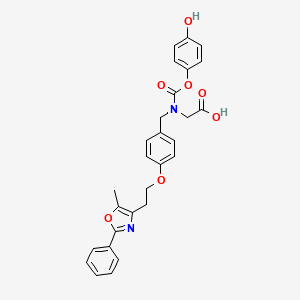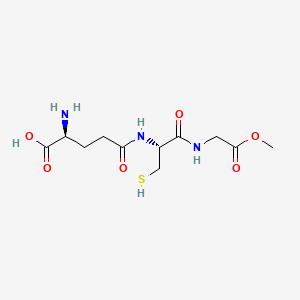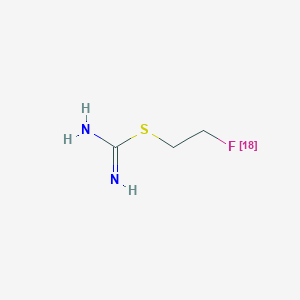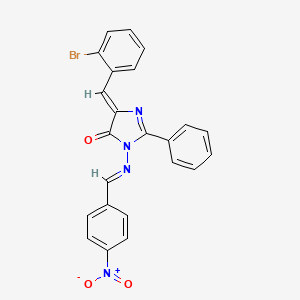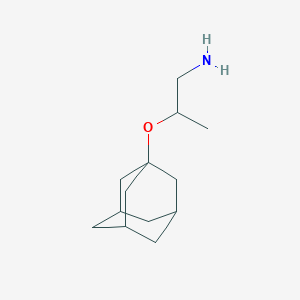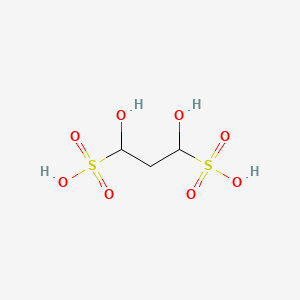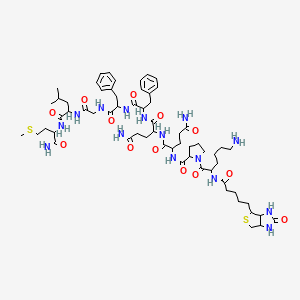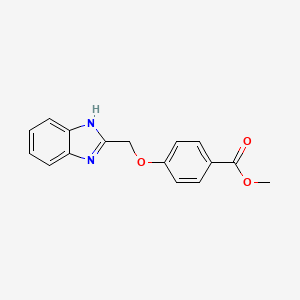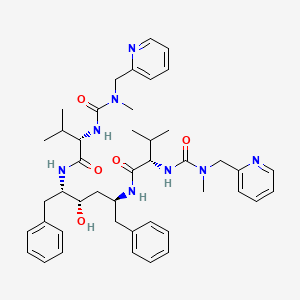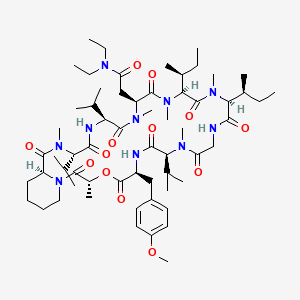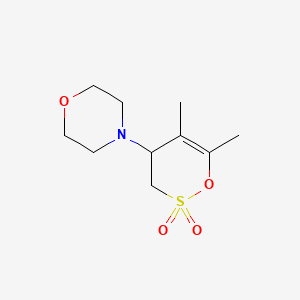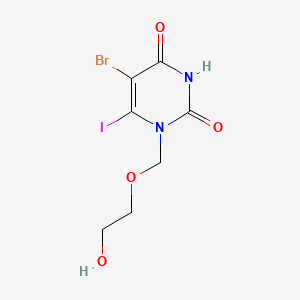
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-iodo-uracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-iodo-uracil is a synthetic nucleoside analogue This compound is structurally related to uracil, a naturally occurring pyrimidine nucleobase found in RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-((2-hydroxyethoxy)methyl)-6-iodo-uracil typically involves the halogenation of uracil derivatives. One common method includes the following steps:
Starting Material: The synthesis begins with uracil.
Bromination: Uracil is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid.
Iodination: The brominated uracil is then iodinated at the 6-position using iodine or an iodine-containing reagent.
Hydroxyethoxymethylation: The final step involves the introduction of the hydroxyethoxymethyl group at the 1-position. This can be achieved using a suitable alkylating agent like 2-chloroethanol in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-iodo-uracil undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Hydrolysis: The hydroxyethoxymethyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution: Products with different nucleophiles replacing the bromine or iodine atoms.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with modified functional groups.
Aplicaciones Científicas De Investigación
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-iodo-uracil has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting viral infections and cancer cells.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-((2-hydroxyethoxy)methyl)-6-iodo-uracil involves its incorporation into nucleic acids. The compound mimics natural nucleosides and gets incorporated into DNA or RNA, disrupting the normal function of these molecules. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid synthesis.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2’-deoxyuridine: Another brominated nucleoside analogue with antiviral properties.
5-Iodo-2’-deoxyuridine: An iodinated nucleoside analogue used in antiviral research.
5-Fluorouracil: A fluorinated uracil derivative widely used in cancer treatment.
Uniqueness
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-iodo-uracil is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical and biological properties. Its dual halogenation enhances its reactivity and potential efficacy in various applications compared to other single-halogenated analogues.
Propiedades
Número CAS |
121749-87-9 |
|---|---|
Fórmula molecular |
C7H8BrIN2O4 |
Peso molecular |
390.96 g/mol |
Nombre IUPAC |
5-bromo-1-(2-hydroxyethoxymethyl)-6-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8BrIN2O4/c8-4-5(9)11(3-15-2-1-12)7(14)10-6(4)13/h12H,1-3H2,(H,10,13,14) |
Clave InChI |
YAWJAJCLFDAVNE-UHFFFAOYSA-N |
SMILES canónico |
C(COCN1C(=C(C(=O)NC1=O)Br)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


